2-cyano-N-(2,5-dimethylphenyl)acetamide
Overview
Description
2-Cyano-N-(2,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of cyanoacetamide, featuring a cyano group (–CN) and an acetamide group (–CONH2) attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2,5-dimethylaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with aldehydes and ketones, forming heterocyclic compounds.
Common Reagents and Conditions:
Bases: Sodium ethoxide, triethylamine
Solvents: Ethanol, methanol
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed:
Heterocyclic Compounds: Pyrroles, pyrazoles, and other nitrogen-containing heterocycles
Substituted Acetamides: Various derivatives depending on the substituents introduced during the reactions.
Scientific Research Applications
2-Cyano-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)acetamide is primarily related to its ability to participate in nucleophilic and electrophilic reactions. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the acetamide moiety. This allows the compound to interact with various molecular targets, leading to the formation of biologically active compounds. The specific pathways and molecular targets depend on the nature of the derivatives formed during the reactions .
Comparison with Similar Compounds
2-Cyanoacetamide: A simpler analog without the phenyl ring, used in similar synthetic applications.
N-(2,5-Dimethylphenyl)acetamide: Lacks the cyano group, used in different chemical contexts.
2-Cyano-N-(2-nitrophenyl)acetamide: Another derivative with a nitro group, exhibiting different reactivity and applications.
Uniqueness: 2-Cyano-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of both the cyano and 2,5-dimethylphenyl groups, which confer distinct reactivity and potential for forming a wide range of heterocyclic compounds. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFTTQVJSQWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368242 | |
Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87165-31-9 | |
Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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